5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-heptyl-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-3-4-5-8-11-22-12-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,19,23H,2-5,8,11-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPPNQWZVYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrole ring and amino group can further modulate these interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural analogs differ primarily in the substituent at position 1 of the pyrrolone ring. Key examples include:
Key Observations :
- Lipophilicity : The heptyl chain in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., 3-butoxypropyl) or aromatic substituents (e.g., 4-fluorophenyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological Activity
- Antimicrobial Activity : The 4-fluorophenyl analog (CAS 459137-97-4) demonstrates growth inhibitory effects against microbes, attributed to the electron-withdrawing fluorine enhancing target interactions .
- The heptyl chain’s role in such activity remains unexplored.
- Structural-Activity Relationships (SAR): Aromatic Substituents: Enhance binding to aromatic amino acid residues in enzymes (e.g., kinase targets). Alkyl Chains: Improve pharmacokinetic properties but may reduce specificity.
Biological Activity
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one is a complex organic compound notable for its structural features, which include a benzimidazole moiety, a pyrrole ring, and an amino group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is represented as C₁₈H₃₁N₃O, with a molecular weight of approximately 312.417 g/mol. Its InChI Key is NRWPIFKYXFSIHB, indicating its unique chemical identity. The presence of both the benzimidazole and pyrrole rings contributes to its diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O |
| Molecular Weight | 312.417 g/mol |
| InChI Key | NRWPIFKYXFSIHB |
| CAS Number | 881566-98-9 |
The biological activity of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one primarily involves its interaction with various enzymes and receptors. The benzimidazole moiety is known to bind to nucleic acids and proteins, potentially inhibiting enzyme activities or altering protein functions. The amino group and pyrrole ring can modulate these interactions, enhancing the compound's biological effects.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties, particularly against fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumorigenesis. A study identified inhibitors within this chemical class with IC50 values as low as 0.32 μM against FGFR1 kinase activity . These findings suggest that the compound can effectively inhibit cancer cell proliferation.
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value |
|---|---|---|
| FGFR1 Inhibition | Cancer Cells | 0.32 - 3.5 μM |
| Antimicrobial | Various Pathogens | Moderate (specifics not detailed) |
Study on FGFR1 Inhibition
A pivotal study utilized molecular docking to identify inhibitors of FGFR1 from derivatives of the compound class, revealing promising candidates with enhanced potency against cancer cell lines . The most effective derivatives showed significant antiproliferative activities against KG1 myeloma cells.
Evaluation of Antiproliferative Activity
Another investigation assessed the antiproliferative effects of imidazole-based compounds on various human cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. The results indicated that certain derivatives exhibited IC50 values below 10 μM, highlighting their potential as therapeutic agents .
Q & A
Basic: What are the common synthetic routes for preparing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one?
Answer:
The synthesis of this compound typically involves multi-step strategies leveraging benzimidazole and pyrrolone chemistry. Key methodologies include:
- Copper-catalyzed coupling : Copper iodide facilitates the formation of benzimidazole-pyrrolone hybrids via three-component reactions involving terminal alkynes, sulfonyl azides, and benzimidazole precursors. This method achieves yields up to 85% under mild conditions (60°C, 12 hours) .
- CBr4-promoted cyclization : Carbon tetrabromide (CBr4) acts as a catalyst in one-pot syntheses, enabling efficient cyclization of intermediates to form the pyrrolone ring. This approach minimizes side reactions and reduces purification steps .
- Base-assisted cyclization : Alkaline conditions (e.g., KOH/EtOH) promote cyclization of hydroxy-pyrrolone intermediates, as demonstrated in structurally related compounds (e.g., 46% yield for 5-(4-chlorophenyl)-substituted derivatives) .
Advanced: How can regioselectivity challenges in benzimidazole-pyrrolone synthesis be addressed experimentally?
Answer:
Regioselectivity issues often arise during cyclization or coupling steps. Strategies include:
- Catalytic system optimization : Copper(I) iodide enhances selectivity for benzimidazole-alkyne coupling, as shown in analogous N-sulfonylamidine syntheses .
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and favor desired pathways in CBr4-mediated cyclizations .
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce competing reactions during base-assisted cyclization, as observed in pyrrolone derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and pyrrolone (δ 2.5–3.5 ppm for lactam protons) moieties. Multiplicity patterns distinguish substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns, critical for verifying the heptyl chain and amino group .
- X-ray crystallography : ORTEP-III software ( ) resolves stereochemical ambiguities in crystalline derivatives, though crystallinity may require tailored recrystallization protocols.
Advanced: How do structural modifications influence the antimicrobial activity of benzimidazole-pyrrolone derivatives?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring enhance activity against Gram-negative bacteria (e.g., MIC = 8 µg/mL for E. coli), while alkyl chains (e.g., heptyl) improve membrane permeability .
- Heterocycle integration : Pyrrolone rings with N-heptyl substituents exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to shorter chains, balancing efficacy and safety .
- Data contradictions : Discrepancies in reported MIC values (e.g., 4–32 µg/mL for S. aureus) may stem from assay variability (broth dilution vs. agar diffusion). Standardized protocols are recommended .
Advanced: What experimental designs are optimal for analyzing contradictory bioactivity data in literature?
Answer:
To resolve inconsistencies:
- Comparative MIC/MBC assays : Use identical bacterial strains (e.g., ATCC 6538 for S. aureus) and growth media to isolate structural effects from methodological variability .
- Molecular docking : Validate interactions with targets (e.g., DHFR enzymes) using software like AutoDock. For example, benzimidazole derivatives with ΔG = -8.70 kcal/mol show higher affinity than trimethoprim (-7.91 kcal/mol) .
- Solubility adjustments : Pre-treat compounds with DMSO (≤1% v/v) to ensure consistent bioavailability in bioassays .
Basic: What catalytic applications are reported for benzimidazole derivatives?
Answer:
Benzimidazole-based complexes (e.g., Cu²⁺) catalyze oxidation reactions, such as:
- Alcohol to aldehyde conversion : 3-Pyridylcarbinol oxidizes to nicotinaldehyde with 92% efficiency using Cu-3,3-disulfanediyl-bis-benzimidazole catalysts .
- Mechanistic insights : Radical scavengers (e.g., TEMPO) quench reactions, suggesting a radical-mediated pathway. Kinetic studies (e.g., Arrhenius plots) further elucidate rate-limiting steps .
Advanced: How to design a SAR study for optimizing this compound’s pharmacokinetic properties?
Answer:
Focus on:
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl) to the heptyl chain to enhance aqueous solubility without compromising logP (target 2–4) .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., benzylic carbons) to prolong half-life, as seen in related azetidine derivatives .
- In vitro assays : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Basic: How is the heptyl chain’s role in this compound’s physicochemical properties evaluated?
Answer:
- LogP determination : Octanol-water partitioning experiments show the heptyl chain increases logP by ~2 units compared to methyl analogs, enhancing lipid bilayer penetration .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (e.g., 138–265°C) influenced by chain length and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
